molecular formula C18H20O3 B185063 3-Tert-butyl-4-hydroxyphenyl phenylacetate CAS No. 92943-49-2

3-Tert-butyl-4-hydroxyphenyl phenylacetate

Cat. No. B185063
CAS RN: 92943-49-2
M. Wt: 284.3 g/mol
InChI Key: HZTVHRPQCSXXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-hydroxyphenyl phenylacetate, also known as Irganox 1010, is a synthetic antioxidant that is widely used in various industries, including plastics, rubber, adhesives, and lubricants. It is a white, crystalline powder with a molecular weight of 358.5 g/mol and a melting point of 110-125°C. This compound is known for its ability to prevent the oxidation of organic materials, which can lead to degradation and loss of performance.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-hydroxyphenyl phenylacetate involves the donation of a hydrogen atom to a free radical, which prevents the propagation of the radical chain reaction. This process is known as hydrogen atom transfer (HAT) and is a common mechanism for antioxidants. The tert-butyl group on the phenol ring of the compound enhances its antioxidant activity by stabilizing the phenoxyl radical intermediate that is formed during the HAT process.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated by living organisms. It has been found to have no mutagenic or carcinogenic effects and is not a skin irritant or sensitizer. In addition, it has been shown to have beneficial effects on various physiological processes, such as reducing oxidative stress and inflammation, and improving cardiovascular health.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Tert-butyl-4-hydroxyphenyl phenylacetate in lab experiments include its high stability, low toxicity, and wide range of applications. It can be easily incorporated into various organic materials and is compatible with many analytical techniques. However, its effectiveness as an antioxidant may vary depending on the specific system being studied, and it may not be suitable for all experimental conditions.

Future Directions

There are many potential future directions for research on 3-Tert-butyl-4-hydroxyphenyl phenylacetate. One area of interest is the development of new synthetic methods that are more efficient and sustainable. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, there is a need for more studies on its environmental impact and safety for human and animal health.

Synthesis Methods

The synthesis of 3-Tert-butyl-4-hydroxyphenyl phenylacetate involves the reaction of 4-hydroxybenzoic acid with phenylacetyl chloride in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-Tert-butyl-4-hydroxyphenyl phenylacetate has been extensively studied for its antioxidant properties. It has been shown to inhibit the oxidation of various organic materials, including polymers, oils, and fats. In addition, it has been found to have antimicrobial and anti-inflammatory effects. These properties make it a valuable additive in many industrial applications, such as stabilizers for plastics and rubbers, lubricants for machinery, and preservatives for food and cosmetics.

properties

CAS RN

92943-49-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl) 2-phenylacetate

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-12-14(9-10-16(15)19)21-17(20)11-13-7-5-4-6-8-13/h4-10,12,19H,11H2,1-3H3

InChI Key

HZTVHRPQCSXXGM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)OC(=O)CC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC(=O)CC2=CC=CC=C2)O

Origin of Product

United States

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